molecular formula C10H14OS B14443617 Benzene, [(S)-butylsulfinyl]- CAS No. 77448-93-2

Benzene, [(S)-butylsulfinyl]-

Cat. No.: B14443617
CAS No.: 77448-93-2
M. Wt: 182.28 g/mol
InChI Key: IMRHEMHQODDESO-LBPRGKRZSA-N
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Description

Benzene, [(S)-butylsulfinyl]- is an organic compound that features a benzene ring substituted with a butylsulfinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [(S)-butylsulfinyl]- typically involves the introduction of a butylsulfinyl group to a benzene ring. This can be achieved through various synthetic routes, including:

    Sulfoxidation: The reaction of butyl sulfide with an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to form butyl sulfoxide, which is then introduced to the benzene ring.

    Friedel-Crafts Alkylation: The reaction of benzene with butyl sulfoxide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods: Industrial production of Benzene, [(S)-butylsulfinyl]- may involve large-scale sulfoxidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and catalysts is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Benzene, [(S)-butylsulfinyl]- undergoes various chemical reactions, including:

    Oxidation: The butylsulfinyl group can be further oxidized to butyl sulfone using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The sulfoxide group can be reduced back to butyl sulfide using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, where the butylsulfinyl group can direct incoming electrophiles to specific positions on the ring.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: AlCl3, FeBr3, HNO3, H2SO4

Major Products:

    Oxidation: Butyl sulfone

    Reduction: Butyl sulfide

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

Benzene, [(S)-butylsulfinyl]- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical studies.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, including surfactants, lubricants, and polymers.

Mechanism of Action

The mechanism of action of Benzene, [(S)-butylsulfinyl]- involves its interaction with molecular targets through its sulfoxide group. The sulfoxide group can participate in various chemical reactions, including oxidation and reduction, which can modulate the activity of enzymes and other proteins. The benzene ring can undergo electrophilic aromatic substitution, allowing the compound to interact with different molecular pathways.

Comparison with Similar Compounds

    Benzene, [(S)-butylsulfanyl]-: Similar structure but with a sulfide group instead of a sulfoxide group.

    Benzene, [(S)-butylsulfonyl]-: Contains a sulfone group, which is a further oxidized form of the sulfoxide group.

    Benzene, [(S)-methylsulfinyl]-: Features a methylsulfinyl group instead of a butylsulfinyl group.

Uniqueness: Benzene, [(S)-butylsulfinyl]- is unique due to the presence of the butylsulfinyl group, which imparts distinct chemical reactivity and potential applications. The sulfoxide group can undergo various transformations, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

77448-93-2

Molecular Formula

C10H14OS

Molecular Weight

182.28 g/mol

IUPAC Name

[(S)-butylsulfinyl]benzene

InChI

InChI=1S/C10H14OS/c1-2-3-9-12(11)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3/t12-/m0/s1

InChI Key

IMRHEMHQODDESO-LBPRGKRZSA-N

Isomeric SMILES

CCCC[S@](=O)C1=CC=CC=C1

Canonical SMILES

CCCCS(=O)C1=CC=CC=C1

Origin of Product

United States

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